REACTION_CXSMILES
|
[CH2:1]([NH:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2].[H-].[Na+].[Cl:16][CH2:17][CH2:18][CH2:19]Cl>CN(C=O)C>[CH2:1]([N:3]([CH2:19][CH2:18][CH2:17][Cl:16])[S:4]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
22.48 g
|
Type
|
reactant
|
Smiles
|
ClCCCCl
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
53 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with ether
|
Type
|
WASH
|
Details
|
The combined extracts are washed with 1% sodium bisulfite, water (3×), and brine
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation
|
Type
|
CUSTOM
|
Details
|
gives crude product, which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (30% hexane/CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(S(=O)(=O)C1=CC=C(C=C1)C)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.91 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |